molecular formula C31H33ClN2O3RuS B1413110 (S,S)-Ts-DENEB(regR) CAS No. 1384974-37-1

(S,S)-Ts-DENEB(regR)

Cat. No. B1413110
CAS RN: 1384974-37-1
M. Wt: 650.2 g/mol
InChI Key: INKUCOHLIHBSDN-YBZGWEFGSA-M
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Description

(S,S)-Ts-DENEB(regR) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring amino acid L-tryptophan, and is synthesized in a laboratory setting. It has been investigated for its potential applications in the fields of biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Dendritic Polymers in Regenerative Medicine

Dendrimers, including (S,S)-Ts-DENEB(regR), have shown significant promise in regenerative medicine. They serve as carriers for gene, nucleic acids, and bioactive molecules, influencing cellular functions in vitro and in vivo. These dendrimers are being explored for their applications in tissue engineering and the central nervous system, beyond their traditional use in drug delivery systems. Their potential in scaffolding, chemoattractants for tissue regeneration, and integration into implantable nanomaterial-based medical devices is noteworthy (Oliveira et al., 2010).

Advancements in Stem Cell Research

(S,S)-Ts-DENEB(regR) could be relevant in the context of stem cell research, which is a crucial aspect of regenerative medicine. Stem cells are explored for their potential in tissue and organ regeneration. Advancements in gene editing and tissue engineering are expected to enhance the ex vivo remodeling of stem cells for personalized medical applications. The role of dendritic polymers like (S,S)-Ts-DENEB(regR) in these advancements could be significant (Mahla, 2016).

Dendritic Polyglycerols in Nanomedicine

The use of dendritic polyglycerols, a category to which (S,S)-Ts-DENEB(regR) belongs, in nanomedicine, is a rapidly advancing field. These polymers are known for their biocompatibility and are being used in drug, dye, and gene delivery. Their application extends to regenerative medicine as non-fouling surfaces and matrix materials. This highlights the diverse potential of dendritic polymers in various biomedical applications (Calderón et al., 2010).

Regulatory Aspects in Regenerative Medicine

The regulatory landscape for products in regenerative medicine, including those involving (S,S)-Ts-DENEB(regR), is crucial. Understanding the FDA's classification and regulatory requirements for these products is essential for their clinical application and ensuring their safety and efficacy (Witten, Mcfarland, & Simek, 2015).

properties

IUPAC Name

chlororuthenium(1+);[(1S,2S)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKUCOHLIHBSDN-YBZGWEFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COCCN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33ClN2O3RuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384974-37-1
Record name (S,S)-Ts-DENEB(regR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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